An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride, a valuable scaffold in medicinal chemistry. This document details a feasible synthetic pathway, experimental protocols, and in-depth characterization data.
Introduction
2,3,4,5-Tetrahydro-1H-2-benzazepine and its derivatives are key structural motifs in a variety of pharmacologically active compounds. Their unique seven-membered ring structure, fused to a benzene ring, imparts specific conformational properties that are of interest in the design of novel therapeutics. This guide outlines a robust synthetic route and the analytical characterization of the hydrochloride salt of the parent compound.
Synthesis Methodology
The synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride can be achieved through a multi-step process involving the formation of an intermediate amide followed by its reduction and subsequent salt formation. While various synthetic strategies exist for related benzazepine isomers, this guide details a logical and adaptable pathway.
Experimental Protocols
Step 1: Synthesis of N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine
A plausible approach to an N-acylated precursor involves the reaction of a suitable starting material, such as a di-halo-xylene derivative, with an amine and subsequent cyclization, followed by formylation. However, a more direct, albeit less commonly cited route, would involve the direct formylation of the parent amine if it were available. For the purpose of this guide, we will focus on the subsequent reduction step, which is a common transformation.
Step 2: Reduction of N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine to 2,3,4,5-Tetrahydro-1H-2-benzazepine
The reduction of the amide to the corresponding amine is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent widely used for this transformation.[1][2][3][4][5]
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Procedure: To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of N-formyl-2,3,4,5-tetrahydro-1H-2-benzazepine (1 equivalent) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. The resulting granular precipitate is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,4,5-Tetrahydro-1H-2-benzazepine free base.
Step 3: Preparation of 2,3,4,5-Tetrahydro-1H-2-benzazepine Hydrochloride
The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
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Procedure: The crude 2,3,4,5-Tetrahydro-1H-2-benzazepine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. To this solution, a solution of hydrochloric acid in the same solvent (or a slight excess of ethereal HCl) is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride as a solid.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected quantitative data for 2,3,4,5-Tetrahydro-1H-2-benzazepine hydrochloride.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol [6] |
| Appearance | White to off-white solid |
| Melting Point | Not available |
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 (broad s) | br s | 2H | NH₂⁺ |
| 7.10 - 7.30 | m | 4H | Ar-H |
| ~4.0 (s) | s | 2H | Ar-CH₂-N |
| ~3.2 (t) | t | 2H | N-CH₂-CH₂ |
| ~3.0 (t) | t | 2H | N-CH₂-CH₂ |
Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. The broad singlet for the NH₂⁺ protons is characteristic of a hydrochloride salt.
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~135.0 | Ar-C (quaternary) |
| ~132.0 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~50.0 | Ar-CH₂-N |
| ~45.0 | N-CH₂-CH₂ |
| ~25.0 | N-CH₂-CH₂ |
Note: Chemical shifts are approximate and based on data for related structures.
Table 4: FTIR and Mass Spectrometry Data
| Technique | Key Peaks/Signals |
| FTIR (KBr, cm⁻¹) | ~2700-3000 (broad, N-H stretch of amine salt), ~2900 (C-H aliphatic stretch), ~1600, 1490 (C=C aromatic stretch) |
| Mass Spec (ESI+) | m/z = 148.12 (M+H)⁺ for the free base (C₁₀H₁₃N)[7] |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway to the target compound.
Characterization Workflow
References
- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lithium_aluminium_hydride [chemeurope.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride | C10H14ClN | CID 17848794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,4,5-tetrahydro-1H-2-benzazepine | C10H13N | CID 10464472 - PubChem [pubchem.ncbi.nlm.nih.gov]
